![molecular formula C24H23NO5 B2363309 methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate CAS No. 898439-66-2](/img/structure/B2363309.png)
methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate
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Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
The synthesis of pyrrole-3-carboxylic acid amides, such as our compound, is of significant interest due to their central role in successful drugs like Atorvastatin and Sunitinib. These drugs are used for cholesterol management and cancer treatment, respectively . The structural similarity of our compound to these drugs suggests potential therapeutic applications.
Antimicrobial Properties
While specific studies on our compound are limited, related derivatives have shown antimicrobial potential . Investigating its antibacterial and antifungal effects could be valuable.
Anticancer Research
Given the structural resemblance to bioactive compounds, including antimalarial agents, our compound might exhibit anticancer properties. Researchers could explore its effects on cancer cell lines and tumor models .
Antifungal Activity
The electrostatic properties of the benzene ring in related indazole compounds correlate with antifungal activity. Similar investigations could be conducted for our compound .
Organic Synthesis and Methodology
The synthetic procedure yielding our compound involves cyclization modes of glycine-derived enamino amides. Its high yield and operational simplicity make it an attractive candidate for further method development .
Chemical Biology
Understanding the preferred cyclization pathway under specific conditions (such as Boc-deprotection) could provide insights into reaction mechanisms and guide future synthetic strategies .
properties
IUPAC Name |
methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-28-24(27)19-8-6-17(7-9-19)15-30-23-16-29-21(12-22(23)26)14-25-11-10-18-4-2-3-5-20(18)13-25/h2-9,12,16H,10-11,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRXQHALPXLSAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate |
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